(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate
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Overview
Description
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a cyclopropyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, influencing a range of biochemical pathways .
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines . The Boc group can be removed under acidic conditions, revealing the protected amine group . This property is often utilized in the synthesis of complex organic molecules, including peptides .
Biochemical Pathways
Compounds containing the boc group are often used in the synthesis of peptides . These peptides can influence a wide range of biochemical pathways, depending on their structure and the specific amino acids they contain .
Pharmacokinetics
The boc group is known to increase the lipophilicity of compounds, which can influence their absorption and distribution .
Result of Action
The removal of the boc group can reveal an amine group, which can participate in various chemical reactions . This can lead to changes in the structure and function of the resulting molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the removal of the Boc group is typically performed under acidic conditions . Therefore, the pH of the environment can significantly influence the action of this compound . Additionally, temperature can also play a role, as some reactions involving this compound are performed at high temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate typically involves multiple steps, starting with the preparation of the amino acid derivative. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, which is a common practice in peptide synthesis to prevent unwanted side reactions . The cyclopropyl group is then introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or Simmons-Smith reagents . The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems for the efficient introduction of the Boc group , as well as the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
(S)-benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and unique steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable compound in the synthesis of complex organic molecules and in the development of new pharmaceuticals .
Biological Activity
(S)-Benzyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)propanoate, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a benzyl group , a tert-butoxycarbonyl (Boc) protecting group , and a cyclopropyl group , which contribute to its distinct chemical properties. The presence of the cyclopropyl group is particularly noteworthy as it imparts rigidity and unique steric effects that can influence the compound's reactivity and interactions with biological targets.
- IUPAC Name : benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
- Molecular Formula : C18H25NO4
- CAS Number : 406681-37-6
Synthesis
The synthesis of this compound typically involves multiple steps starting from an amino acid derivative. The Boc group is introduced to protect the amino group, a common practice in peptide synthesis to prevent side reactions. Key methods include:
- Protection of Amino Group : Introduction of the Boc group.
- Formation of the Ester : Reaction with benzyl alcohol.
- Cyclopropanation : Insertion of the cyclopropyl moiety.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors. The unique cyclopropyl moiety may enhance binding affinity or selectivity towards specific targets, potentially leading to improved therapeutic effects.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds structurally related to this compound. For instance, cyclopropane derivatives have shown activity against Hepatitis C virus (HCV) by inhibiting NS3/4A protease, which is crucial for viral replication .
Case Studies
- Study on Antiviral Activity :
-
Enzyme Inhibition :
- Compounds similar to this compound were assessed for their ability to inhibit protein phosphatases PP1c and PP2Ac. These studies revealed that specific substitutions could enhance enzyme inhibition by 2-4 fold, indicating potential therapeutic applications in diseases linked to phosphatase dysregulation .
Comparison of Biological Activities
Compound | Target | Activity Level | Reference |
---|---|---|---|
This compound | NS3/4A Protease | Moderate Inhibition | |
Cyclopropane Derivative A | PP1c | Strong Activation | |
Cyclopropane Derivative B | PP2Ac | Moderate Activation |
Applications in Drug Development
This compound is being investigated for its potential use in drug development, particularly as a precursor for designing enzyme inhibitors and receptor modulators. Its structural characteristics make it a valuable building block for synthesizing bioactive compounds.
Properties
IUPAC Name |
benzyl (2S)-2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-13(16(20)22-12-14-8-6-5-7-9-14)19(15-10-11-15)17(21)23-18(2,3)4/h5-9,13,15H,10-12H2,1-4H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQPCZKCAZIODC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)N(C2CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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